molecular formula C8H4ClNO3 B12277471 7-Chlorobenzo[d]oxazole-2-carboxylic acid

7-Chlorobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12277471
M. Wt: 197.57 g/mol
InChI Key: UCTBAOQIDGUQMK-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

The synthesis of 7-Chlorobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with chloroacetic acid in the presence of a dehydrating agent. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up. The use of catalysts and controlled reaction environments ensures higher yields and purity of the final product .

Chemical Reactions Analysis

7-Chlorobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Chlorobenzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Chlorobenzo[d]oxazole-2-carboxylic acid can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

7-chloro-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)

InChI Key

UCTBAOQIDGUQMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)C(=O)O

Origin of Product

United States

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